- Reduction by dissolving metals. VI. Some applications in synthesis, Journal of the Chemical Society, 1949, 2531, 2531-6

Cas no 89-81-6 (Piperitone)

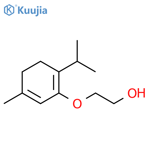

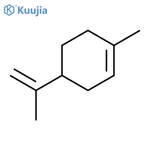

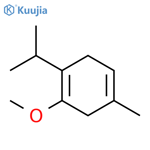

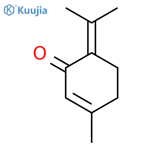

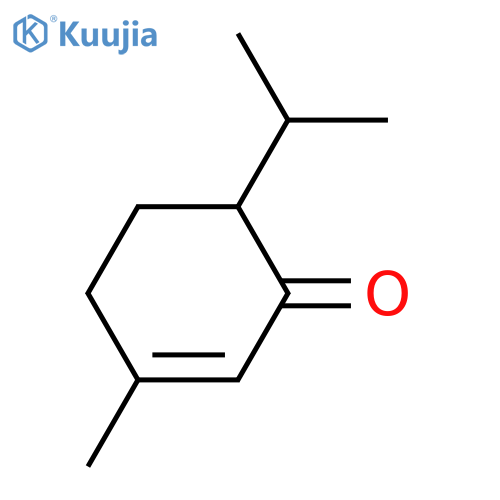

Piperitone structure

Nome do Produto:Piperitone

Piperitone Propriedades químicas e físicas

Nomes e Identificadores

-

- PIPERITONE

- PIPERITONE(SG)

- ALPHA-PIPERITONE

- 3-Carvomenthenone

- 1-P-MENTHEN-3-ONE

- P-MENTH-1-EN-3-ONE

- PIPERITONE WITH GC

- p-Mentha-1-ene-3-one

- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)

- 1-Methyl-4-isopropyl-1-cyclohexen-3-one

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-

- Piperiton

- PIPERITONE(AS)

- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 3-methyl-6-isopropylcyclohex-2-en-1-one

- 6-isopropyl-3-methyl-2-cyclohexen-1-one

- 6-isopropyl-3-methylcyclohex-2-en-1-one

- cinchonidine

- PIPERTONE

- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)

- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)

- DL-Piperitone

- 6-Isopropyl-3-methylcyclohex-2-enone

- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-

- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one

- YSTPAHQEHQSRJD-UHFFFAOYSA-N

- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-

- Iso

- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)

- p-Menth-1-en-3-one (7CI, 8CI)

- (±)-Piperitone

- 3-Methyl-6-isopropyl-2-cyclohexen-1-one

- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one

- 4-Isopropyl-1-methyl-1-cyclohexen-3-one

- NSC 251528

- 4573-50-6

- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one

- 6091-50-5

- p-Menth 1-ene 3-one

- (S)-piperitone

- (+)-Piperitone

- (-)-Piperitone

- 89-81-6

- d-Piperitone

- Piperitone

-

- MDL: MFCD00045532

- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3

- Chave InChI: YSTPAHQEHQSRJD-UHFFFAOYSA-N

- SMILES: O=C1C(C(C)C)CCC(C)=C1

- BRN: 1907772

Propriedades Computadas

- Massa Exacta: 152.120115g/mol

- Carga de Superfície: 0

- XLogP3: 2.2

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Ligações Rotativas: 1

- Massa monoisotópica: 152.120115g/mol

- Massa monoisotópica: 152.120115g/mol

- Superfície polar topológica: 17.1Ų

- Contagem de Átomos Pesados: 11

- Complexidade: 189

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Carga de Superfície: 0

- Contagem de Tautomeros: 8

Propriedades Experimentais

- Cor/Forma: Colorless to light yellow liquid with pungent mint fragrance.

- Densidade: 0,93 g/cm3

- Ponto de Fusão: -29°C(lit.)

- Ponto de ebulição: 235°C(lit.)

- Ponto de Flash: 90.9±9.8 °C

- Índice de Refracção: -60 ° (C=4, benzene)

- PSA: 17.07000

- LogP: 2.56780

- Solubilidade: It is almost insoluble in water and soluble in organic solvents such as ethanol.

- Merck: 7473

- Pressão de vapor: 0.1±0.4 mmHg at 25°C

Piperitone Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:warning

- Declaração de perigo: H227-H303-H315

- Declaração de Advertência: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501

- Instrução de Segurança: S23

- RTECS:OT0257000

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Piperitone Dados aduaneiros

- CÓDIGO SH:2914299000

- Dados aduaneiros:

China Customs Code:

2914299000Overview:

2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acetone declared packaging

Summary:

2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Piperitone Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N9496-50mg |

Piperitone |

89-81-6 | 97.76% | 50mg |

¥800 | 2023-08-31 | |

| Enamine | EN300-174688-0.25g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 0.25g |

$23.0 | 2023-09-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P2355-25g |

Piperitone |

89-81-6 | 95.0%(GC) | 25g |

¥320.0 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |

Piperitone |

89-81-6 | 1g |

¥2848.0 | 2021-09-08 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |

Piperitone |

89-81-6 | 10mg |

¥1135.7 | 2024-12-30 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GX401-5g |

Piperitone |

89-81-6 | 94.0%(GC) | 5g |

¥127.0 | 2022-06-10 | |

| TRC | P485000-250mg |

Piperitone |

89-81-6 | 250mg |

$ 224.00 | 2023-09-06 | ||

| abcr | AB167880-25 g |

Piperitone, 95% (mixture of enatiomers); . |

89-81-6 | 95% | 25 g |

€63.00 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160623-25G |

Piperitone |

89-81-6 | >94.0%(GC) | 25g |

¥350.90 | 2023-09-01 | |

| Enamine | EN300-174688-5.0g |

3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one |

89-81-6 | 95% | 5g |

$52.0 | 2023-06-03 |

Piperitone Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

Referência

- Conversion of plinols into piperitone, Chemistry & Industry (London, 1988, (24), 787-8

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt

Referência

- Catalytic cross-coupling of alkylzinc halides with α-chloro ketones, Journal of the American Chemical Society, 2004, 126(33), 10240-10241

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt

1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt

1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt

Referência

- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water

Referência

- Rearrangements in the formation of some π-allylpalladium compounds, Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Solvents: Water

1.2 Solvents: Water

Referência

- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions, Synthetic Communications, 2002, 32(19), 2937-2950

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water

Referência

- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen, Journal of Organic Chemistry, 1988, 53(5), 1110-12

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sulfuric acid

Referência

- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds, Chemische Berichte, 1949, 82, 112-16

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water

Referência

- Improved method of obtaining piperitone, Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

1.2 Reagents: Tributylstannane ; 1.5 h, reflux

Referência

- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane

Referência

- O-silylated enolates and allylsilanes in organic synthesis, 1979, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C

Referência

- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol, Chemistry - A European Journal, 2008, 14(7), 2060-2066

Piperitone Raw materials

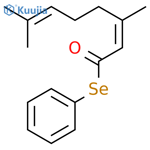

- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-

- Limonene

- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)

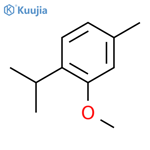

- 2-Isopropyl-5-methylanisole

- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one

- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol

- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester

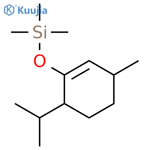

- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-

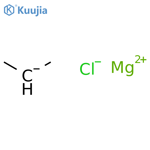

- Isopropylmagnesium Chloride (2M in THF)

- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene

- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)

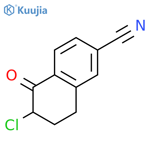

- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-

- 2,6-Heptanedione, 3-(1-methylethyl)-

Piperitone Preparation Products

Piperitone Literatura Relacionada

-

1. CCLXXVII.—Piperitone. Part VIII. The condensation of piperitone with aldehydesJohn Campbell Earl,John Read J. Chem. Soc. 1926 129 2072

-

2. LXVIII.—Piperitone. Part III. The oximes of dl-piperitoneJohn Read,Henry George Smith,Marie Bentivoglio J. Chem. Soc. Trans. 1922 121 582

-

Aleksandra Grudniewska,Katarzyna Dancewicz,Agata Bia?ońska,Zbigniew Ciunik,Beata Gabry?,Czes?aw Wawrzeńczyk RSC Adv. 2011 1 498

-

4. Addition reactions of conjugated double bonds. Part IV. The stereochemistry of cyanide ion addition to some αβ-unsaturated ketones and their π-allylpalladium derivativesC. W. Alexander,W. R. Jackson J. Chem. Soc. Perkin Trans. 2 1972 1601

-

5. CCXXV.—Piperitone. Part IV. The interaction of dl-piperitone and semicarbazide, and the isolation of pure dl-piperitoneJohn Read,Henry George Smith J. Chem. Soc. Trans. 1922 121 1863

Categorias Relacionadas

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Rhanterium epapposum

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Monardella hypoleuca

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Minthostachys andina

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Diplolophium africano

- monoterpenóides

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos Mentano monoterpenóides

- Solventes e Químicos Orgânicos Compostos Orgânicos Lipídios e moléculas semelhantes aos lipídios Prenol lipídeos monoterpenóides Mentano monoterpenóides

Fornecedores recomendados

Heyuan Broad Spectrum Biotechnology Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente